

BI-1942: A Potent and Selective Chemical Probe for Interrogating Chymase Function

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BI-1942 is a highly potent and selective small-molecule inhibitor of human chymase (CMA1), a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2] Upon mast cell activation, chymase is released into the local tissue where it plays a significant role in various physiological and pathological processes.[1] Notably, it is a key enzyme in the renin-angiotensin system (RAS), generating angiotensin II (Ang II) from angiotensin I, a function independent of the angiotensin-converting enzyme (ACE).[1][3] Furthermore, chymase is involved in the activation of transforming growth factor- β (TGF- β), matrix metalloproteinases (MMPs), and various cytokines, implicating it in tissue remodeling, inflammation, and fibrosis.[1] The diverse roles of chymase in cardiovascular and inflammatory diseases have made it an attractive therapeutic target. This guide provides a comprehensive overview of **BI-1942** as a chemical probe to facilitate the investigation of chymase biology and its potential as a drug target.

Quantitative Data Summary

The following tables summarize the key quantitative data for **BI-1942** and its designated negative control, BI-1829.

Table 1: In Vitro Potency and Selectivity of BI-1942



Parameter	BI-1942	BI-1829 (Negative Control)	Reference
Human Chymase IC50	0.4 nM	850 nM	[1][2]
Cathepsin G IC50	110 nM	Not Reported	[1]
Selectivity (Cathepsin G/Chymase)	>100-fold	Not Applicable	[1]
Angiotensin II Formation (Human Plasma) IC50	198 nM	Not Reported	

Table 2: Off-Target Selectivity Profile of BI-1942

Target Family	Screening Panel	Results	Reference
Proteases	Eurofins Protease Panel (37 proteases @ 10 μM)	Only significant inhibition of chymase and cathepsin G	[1]
GPCRs	PRESTO-TANGO (315 targets @ 10 μΜ)	Significant inhibition of KOR (96%) and 5- HT1D (53%)	[1]
GPCRs	Donated Chemical Probes Panel	One off-target: HTR1D (Ki = 1130.61 nM)	
General Safety	Eurofins SafetyScreen (44 targets @ 10 μM)	Clean	

Note on GPCR Selectivity: There is a discrepancy in the reported off-target effects on G-protein-coupled receptors (GPCRs). One source reports significant inhibition of the Kappa-opioid receptor (KOR) and the 5-HT1D serotonin receptor, while another indicates a clean profile with only a weak interaction at the HTR1D (5-HT1D) receptor. Researchers should consider these potential off-target effects in their experimental design and interpretation.



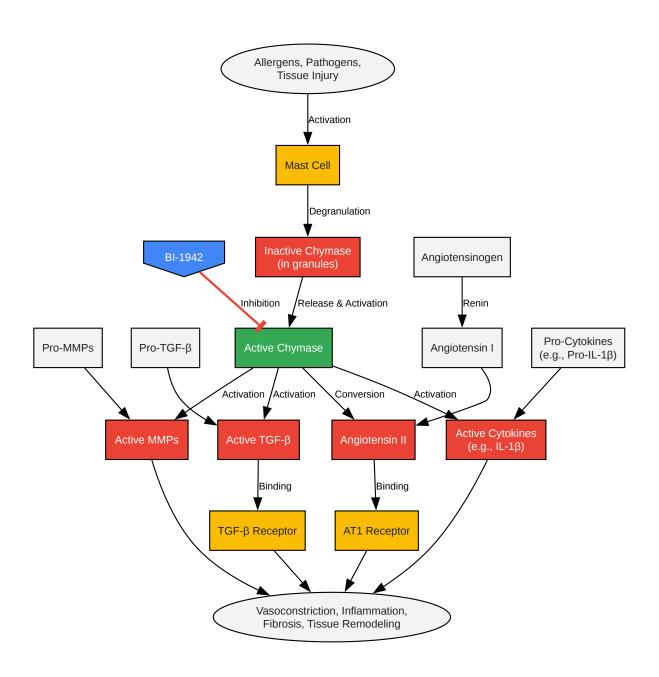
Table 3: Physicochemical and In Vitro DMPK Properties of BI-1942

Property	Value	Reference
Molecular Weight (Da)	434.5	[1]
Solubility @ pH 7.4 (μg/mL)	>93	[1]
Solubility @ pH 4.5 (μg/mL)	50	[1]
Human Plasma Protein Binding (%)	97.3	[1]
Microsomal Stability (Human/Mouse/Rat)	<30% of hepatic blood flow	[1]
Recommended Cellular Concentration	100 nM	

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways involving chymase and the experimental workflow for characterizing a chemical probe like **BI-1942** are provided below.

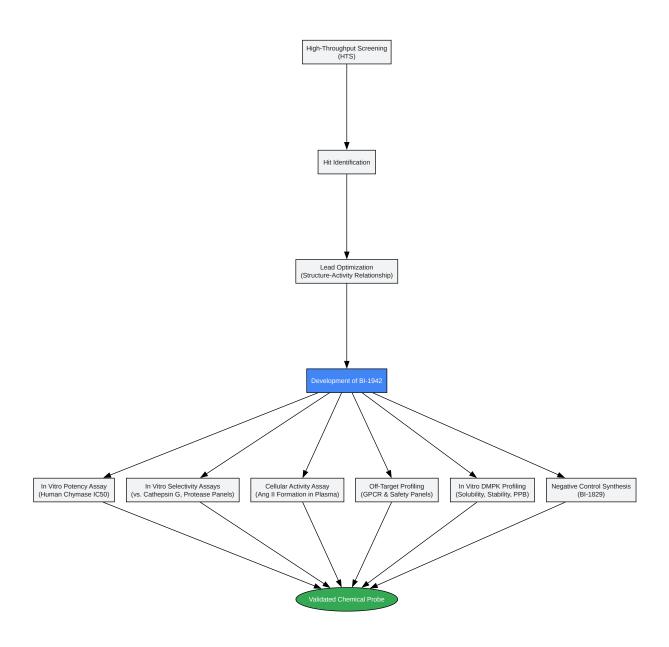




Click to download full resolution via product page

Caption: Chymase signaling cascade and point of intervention by BI-1942.





Click to download full resolution via product page

Caption: Experimental workflow for the validation of **BI-1942** as a chemical probe.



Experimental Protocols

The following are detailed methodologies for key experiments based on the primary literature and established assay principles. While the full experimental details from the primary publication for **BI-1942** were not publicly available, these protocols represent the standard methods used for such characterizations.

Protocol 1: Human Chymase Inhibition Assay (Colorimetric)

This assay determines the in vitro potency of **BI-1942** against purified human chymase.

Materials:

- Recombinant Human Chymase (CMA1)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% (v/v) Tween-20
- Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
- **BI-1942** and BI-1829 (dissolved in 100% DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Compound Preparation: Prepare a serial dilution of BI-1942 and BI-1829 in 100% DMSO. A
 typical starting concentration is 1 mM, serially diluted to cover a range from picomolar to
 micromolar.
- Assay Plate Setup:
 - \circ Add 2 μL of diluted compound or DMSO (for control wells) to the appropriate wells of a 96-well plate.
 - Add 88 μL of Assay Buffer to all wells.



- \circ Add 5 μ L of recombinant human chymase solution (final concentration ~1-5 nM) to all wells except the "no enzyme" control wells.
- Mix gently and pre-incubate for 15 minutes at room temperature.
- Reaction Initiation: Add 5 μ L of the substrate solution (Suc-AAPF-pNA, final concentration ~100 μ M) to all wells to start the reaction.
- Data Acquisition: Immediately begin kinetic reading of the absorbance at 405 nm every 60 seconds for 15-30 minutes at 37°C.
- Data Analysis:
 - Calculate the initial reaction velocity (Vmax) from the linear portion of the absorbance curve for each well.
 - Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cathepsin G Inhibition Assay (Colorimetric)

This assay is performed to determine the selectivity of **BI-1942** against a closely related serine protease.

Materials:

- Recombinant Human Cathepsin G
- Assay Buffer: 100 mM HEPES, pH 7.5, 500 mM NaCl, 0.05% (v/v) Tween-20
- Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
- **BI-1942** (dissolved in 100% DMSO)
- 96-well microplate



Microplate reader

Procedure: The procedure is analogous to the chymase inhibition assay, with the following modifications:

- Use recombinant human Cathepsin G instead of chymase.
- The final concentration of Cathepsin G is typically in the range of 10-20 nM.
- The assay buffer composition is adjusted as indicated above.

Protocol 3: Angiotensin II Formation Assay in Human Plasma

This assay measures the ability of **BI-1942** to inhibit the endogenous chymase activity in a complex biological matrix.

Materials:

- Human plasma (collected with heparin or citrate)
- Angiotensin I (human)
- BI-1942 (dissolved in DMSO)
- ACE inhibitor (e.g., captopril) to block Ang II formation by ACE
- Reaction termination solution (e.g., ice-cold ethanol with an internal standard)
- LC-MS/MS system for Ang II quantification

Procedure:

- Plasma Preparation: Thaw frozen human plasma on ice.
- Inhibitor Pre-incubation: In a microcentrifuge tube, mix plasma with the ACE inhibitor and varying concentrations of BI-1942 or DMSO (control). Pre-incubate for 15 minutes at 37°C.



- Reaction Initiation: Add Angiotensin I (final concentration ~1 μM) to initiate the reaction.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- Reaction Termination and Sample Preparation: Stop the reaction by adding 2-3 volumes of ice-cold ethanol. Vortex and centrifuge to precipitate proteins.
- Quantification: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable mobile phase for LC-MS/MS analysis to quantify the amount of Angiotensin II formed.
- Data Analysis: Calculate the percent inhibition of Ang II formation at each BI-1942
 concentration compared to the DMSO control and determine the IC50 value.

Conclusion

BI-1942 is a valuable research tool for elucidating the biological functions of chymase. Its high potency and selectivity for human chymase make it suitable for a wide range of in vitro and cell-based assays. The availability of a structurally related but significantly less potent negative control, BI-1829, further strengthens its utility as a chemical probe. While there is currently no in vivo data available for **BI-1942**, its well-characterized in vitro profile provides a solid foundation for future studies. Researchers employing **BI-1942** should be mindful of the potential off-target effects on certain GPCRs at higher concentrations and design their experiments accordingly. This technical guide provides the necessary data and protocols to enable the effective use of **BI-1942** in advancing our understanding of chymase-mediated pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. eubopen.org [eubopen.org]
- 2. media.addgene.org [media.addgene.org]



- 3. Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BI-1942: A Potent and Selective Chemical Probe for Interrogating Chymase Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10796930#bi-1942-as-a-chemical-probe-forchymase-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com